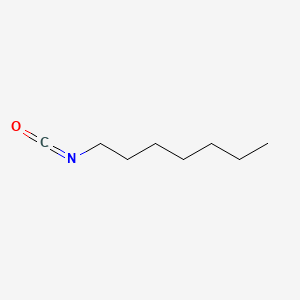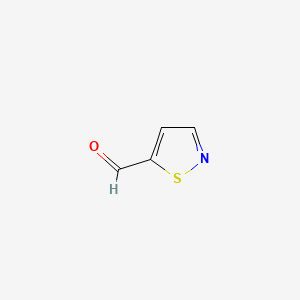
2-Methylpentyl benzoate
Descripción general
Descripción
2-Methylpentyl benzoate is a chemical compound with the molecular formula C13H18O2 . It has an average mass of 206.281 Da and a monoisotopic mass of 206.130676 Da . It is also known by other names such as 1-Pentanol, 2-methyl-, benzoate, Benzoic acid 2-methylpentyl ester, and BENZOICACID2-METHYLPENTYLESTER .
Molecular Structure Analysis
The InChI code for 2-Methylpentyl benzoate is 1S/C13H18O2/c1-3-7-11(2)10-15-13(14)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Methylpentyl benzoate has a density of 1.0±0.1 g/cm3, a boiling point of 278.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.7±3.0 kJ/mol and a flash point of 117.2±6.0 °C . The compound has a refractive index of 1.493 and a molar refractivity of 61.1±0.3 cm3 .Aplicaciones Científicas De Investigación
Liquid Crystalline Properties
Research on 2-Methylpentyl benzoate, particularly focusing on its branched ester alkyl chains, has revealed significant insights into its liquid crystalline properties. Matsunaga and Miyajima (1985) investigated the liquid crystalline properties of alkyl 4-(4-alkoxybenzylideneamino)benzoates, including 2-methylpentyl benzoate. They found that chain branching in these esters leads to nematic behavior, a type of liquid crystal phase, and influences the formation of smectic phases. This study highlights the potential of 2-methylpentyl benzoate in liquid crystal technology (Matsunaga & Miyajima, 1985).
Crystal Engineering
In crystal engineering, 2-methylpentyl benzoate derivatives have been studied for their ability to induce phase transitions in high-Z′ structures. Johnstone et al. (2010) researched the transition of methyl 2-(carbazol-9-yl)benzoate under high pressure, demonstrating the compound's potential in crystallographic studies and material science (Johnstone et al., 2010).
Radical Cation Characterization
The radical cation form of 2-methylpentyl benzoate has been a subject of research due to its unique properties. Dechamps et al. (2006) investigated the distonic isomer C6H5C+(OH)OCH2 of methyl benzoate radical cation, prepared from neopentyl benzoate. Their work contributes to the understanding of radical ions in organic chemistry and might have implications in fields like mass spectrometry (Dechamps et al., 2006).
Applications in Organic Synthesis
Methyl-2-formyl benzoate, closely related to 2-methylpentyl benzoate, is known for its variety of pharmacological activities and serves as a significant precursor in organic synthesis. Farooq and Ngaini (2019) reviewed its synthesis and applications, highlighting its role as a versatile substrate in the preparation of medical products (Farooq & Ngaini, 2019).
Environmental and Biological Applications
2-Methylpentyl benzoate and its analogs have been studied for their environmental and biological applications. Larson et al. (2021) explored the toxicity of methyl benzoate and its analogs, including 2-methylpentyl benzoate, to Aedes aegypti, an important mosquito vector. Their findings are significant for understanding the insecticidal potential of these compounds (Larson et al., 2021).
Extraction and Analytical Chemistry
Methyl benzoate, a compound related to 2-methylpentyl benzoate, has been used as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction (DLLME). Kagaya and Yoshimori (2012) demonstrated its application in the preconcentration of copper(II), suggesting its potential in analytical chemistry and environmental monitoring (Kagaya & Yoshimori, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-methylpentyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-7-11(2)10-15-13(14)12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNXTLNEKZMJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341123 | |
| Record name | 2-Methylpentyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpentyl benzoate | |
CAS RN |
59736-57-1 | |
| Record name | 2-Methylpentyl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





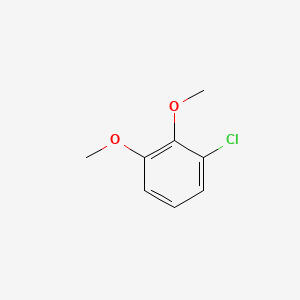
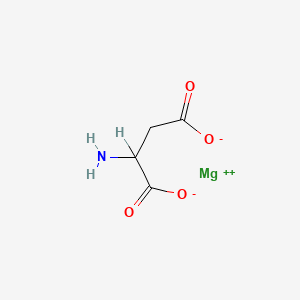
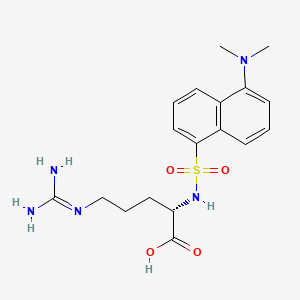






![1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane](/img/structure/B1581981.png)
